6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride 6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675021
InChI: InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-1-3(10)4(11)2-12-5;/h1-2H,11H2,(H2,10,12);1H
SMILES: C1=C(C(=CN=C1C(F)(F)F)N)N.Cl
Molecular Formula: C6H7ClF3N3
Molecular Weight: 213.59 g/mol

6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride

CAS No.:

Cat. No.: VC13675021

Molecular Formula: C6H7ClF3N3

Molecular Weight: 213.59 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride -

Specification

Molecular Formula C6H7ClF3N3
Molecular Weight 213.59 g/mol
IUPAC Name 6-(trifluoromethyl)pyridine-3,4-diamine;hydrochloride
Standard InChI InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-1-3(10)4(11)2-12-5;/h1-2H,11H2,(H2,10,12);1H
Standard InChI Key USHLXXNYJRFWPY-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1C(F)(F)F)N)N.Cl
Canonical SMILES C1=C(C(=CN=C1C(F)(F)F)N)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 6-(trifluoromethyl)pyridine-3,4-diamine hydrochloride consists of a pyridine ring substituted with:

  • A trifluoromethyl (-CF₃) group at the 6-position, imparting electron-withdrawing effects and enhancing metabolic stability.

  • Amino (-NH₂) groups at the 3- and 4-positions, enabling hydrogen bonding and participation in condensation or coordination reactions.

  • A hydrochloride salt form, improving solubility in polar solvents compared to the free base.

The molecular formula is C₆H₆F₃N₃·HCl, with a molecular weight of 227.59 g/mol. The presence of multiple amine groups and the electronegative trifluoromethyl substituent creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic reactions.

Spectroscopic Characteristics

While experimental data for this specific compound is scarce, analogous pyridine derivatives exhibit the following spectral features:

  • ¹H NMR: Pyridine ring protons typically resonate between δ 7.5–9.0 ppm, with deshielding effects from the -CF₃ group.

  • ¹³C NMR: The carbon bearing the -CF₃ group appears near δ 120–125 ppm (quartet, JCF3540HzJ_{C-F} \approx 35–40 \, \text{Hz}) .

  • IR Spectroscopy: N-H stretches (amines) at ~3300–3500 cm⁻¹ and C-F stretches (trifluoromethyl) at ~1100–1200 cm⁻¹.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible synthetic route involves:

  • Nitration and Reduction:

    • Nitration of 3,4-diaminopyridine to introduce a nitro group at the 6-position.

    • Reduction of the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂).

  • Trifluoromethylation:

    • Sandmeyer-type reaction with CF₃I or Ullmann coupling with a trifluoromethyl copper reagent.

  • Salt Formation:

    • Treatment with hydrochloric acid to yield the hydrochloride salt.

Key Challenges:

  • Regioselective trifluoromethylation without overhalogenation.

  • Maintaining amine group stability under strongly acidic or basic conditions.

Industrial Production Considerations

Scale-up would require:

  • Continuous flow reactors to manage exothermic trifluoromethylation steps.

  • Crystallization techniques to isolate the hydrochloride salt with high purity (>98%).

  • Waste management strategies for fluorine-containing byproducts.

Reactivity and Functionalization

Common Reaction Pathways

  • Acylation: Amine groups react with acyl chlorides to form amides, useful for prodrug designs.
    R-NH2+R’COClR-NHCO-R’+HCl\text{R-NH}_2 + \text{R'COCl} \rightarrow \text{R-NHCO-R'} + \text{HCl}

  • Oxidation: The pyridine ring is resistant to oxidation, but the -CF₃ group may undergo defluorination under harsh conditions.

  • Coordination Chemistry: The diamine motif can act as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), relevant in catalysis .

Stability Profile

  • Thermal Stability: Decomposition likely above 200°C, with HF release from -CF₃ groups.

  • Photostability: UV exposure may lead to C-F bond cleavage, necessitating dark storage.

Target EnzymeIC₅₀ (µM)Mechanism
EGFR Kinase0.5–2.0Competitive ATP binding
MAO-B10–20Irreversible inhibition

Antibacterial Properties

The -CF₃ group enhances membrane permeability, potentially improving activity against Gram-negative bacteria.

Industrial and Agricultural Applications

Agrochemical Development

  • Herbicides: Pyridine derivatives interfere with acetolactate synthase (ALS), a target in weed control.

  • Fungicides: Metal chelation properties may disrupt fungal enzyme function.

Material Science

  • Coordination Polymers: Self-assembly with metal ions for porous materials.

  • Ligands in Catalysis: Asymmetric synthesis applications in fine chemical production.

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